Product packaging for Dimethyldioctylammonium chloride(Cat. No.:CAS No. 5538-94-3)

Dimethyldioctylammonium chloride

Cat. No.: B041893
CAS No.: 5538-94-3
M. Wt: 306 g/mol
InChI Key: FARBQUXLIQOIDY-UHFFFAOYSA-M
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Description

Structural Classification of QACs

Quaternary ammonium (B1175870) compounds are broadly categorized based on the nature of the four organic substituents attached to the central nitrogen atom. A primary classification distinguishes between compounds with a single long alkyl chain and those with two long alkyl chains, often referred to as "twin-chain" or "dual-chain" QACs. rsc.org Another classification system, particularly in the context of disinfectants, categorizes QACs into generations. First-generation QACs, such as benzalkonium chloride, have been in use for over half a century. rsc.org Subsequent generations represent advancements in biocidal activity and performance in various conditions. rsc.org For instance, fourth-generation QACs are known as "twin-chain" or "dual-chain" quats and include compounds with two linear alkyl chains and no benzene (B151609) ring. rsc.org

Dimethyldioctylammonium (B10786854) Chloride (DDAC) as a Representative Twin-Chain QAC

Dimethyldioctylammonium chloride, with the chemical formula C₁₈H₄₀ClN, is a prominent example of a twin-chain or dual-chain quaternary ammonium compound. nih.govatamankimya.com Its structure features a central nitrogen atom bonded to two methyl groups and two octyl (eight-carbon) alkyl chains. nih.gov This symmetrical arrangement of two longer alkyl chains places it within the category of dialkyl dimethyl ammonium chlorides. researchgate.net This twin-chain structure is associated with specific properties, such as superior germicidal activity, low foaming, and high tolerance to protein loads and hard water, making it distinct from single-chain QACs like benzalkonium chloride. rsc.org

Historical Context of DDAC in Academic Inquiry

The investigation of quaternary ammonium compounds as antimicrobial agents dates back nearly a century. nih.gov Didecyldimethylammonium chloride (a compound closely related to DDAC) was first registered as an antimicrobial agent in the USA in 1962. herts.ac.uk this compound is often classified as a "third-generation" quaternary ammonium compound, which is noted for delivering potent germicidal action. atamankimya.com Its use as a phase transfer catalyst has also been a subject of academic and industrial research, facilitating reactions between immiscible phases. sciencemadness.orgsciencemadness.org Patents from the mid-20th century describe the synthesis of various dialkyl diallyl ammonium chlorides, highlighting the early interest in this class of compounds for polymerization and other applications. google.comgoogleapis.com

Emerging Research Frontiers for DDAC

Contemporary research continues to explore new applications and understand the broader implications of DDAC and related compounds. One significant area of investigation is the potential for QACs to promote antibiotic resistance. researchgate.netnih.govdrugbank.com Studies have shown that long-term exposure to subinhibitory concentrations of twin-chain QACs like didecyldimethylammonium chloride can lead to the development of antibiotic resistance in bacteria. nih.gov Conversely, research is also focused on developing novel "soft" QACs with enhanced biodegradability and reduced potential for inducing resistance. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C18H40ClN B041893 Dimethyldioctylammonium chloride CAS No. 5538-94-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

dimethyl(dioctyl)azanium;chloride
Source PubChem
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InChI

InChI=1S/C18H40N.ClH/c1-5-7-9-11-13-15-17-19(3,4)18-16-14-12-10-8-6-2;/h5-18H2,1-4H3;1H/q+1;/p-1
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URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

FARBQUXLIQOIDY-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

CCCCCCCC[N+](C)(C)CCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C18H40ClN
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DSSTOX Substance ID

DTXSID6035491
Record name Dioctyldimethylammonium chloride
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Molecular Weight

306.0 g/mol
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Physical Description

Liquid, Viscous liquid; [BDH Laboratory Supplies]
Record name 1-Octanaminium, N,N-dimethyl-N-octyl-, chloride (1:1)
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CAS No.

5538-94-3
Record name Dioctyldimethylammonium chloride
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Record name Dioctyldimonium chloride
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Record name 1-Octanaminium, N,N-dimethyl-N-octyl-, chloride (1:1)
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Record name Dimethyldioctylammonium chloride
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Synthesis and Derivatization Methodologies in Academic Research

Quaternization of Dimethylamine (B145610) with Octyl Chloride

The foundational method for synthesizing DDAC is the quaternization of a tertiary amine with an alkyl halide. Specifically, this involves the reaction of dimethyloctylamine with a second octylating agent like octyl chloride, or the direct reaction of dimethylamine with two equivalents of octyl chloride. This process is a typical example of a bimolecular nucleophilic substitution (SN2) reaction. tue.nlnih.gov In this mechanism, the nitrogen atom of the amine acts as a nucleophile, attacking the electrophilic carbon of the octyl chloride and displacing the chloride ion, which becomes the counter-ion in the resulting quaternary ammonium (B1175870) salt. tue.nl

Optimization of Reaction Parameters for Yield and Purity

The efficiency and outcome of the quaternization reaction are highly dependent on several key parameters. Academic studies focus on fine-tuning these conditions to maximize the yield and purity of the final DDAC product.

Temperature: The reaction rate generally increases with temperature. Typical temperature ranges for quaternization reactions are between 50°C and 150°C. sciensage.infogoogle.com For similar reactions, such as the synthesis of dialkyldimethylammonium chlorides, refluxing at temperatures between 75°C and 95°C for several hours is common.

Molar Ratio: The stoichiometry of the reactants is crucial. A molar ratio of amine to alkyl chloride is often kept close to 1:1, although a slight excess of the alkylating agent can be used to ensure complete conversion of the amine. sciensage.info

Reaction Time: The duration of the reaction is optimized to ensure completion. Kinetic studies, often monitored using techniques like conductivity measurements, help determine the point at which the reaction has reached equilibrium or completion. sciensage.info Reaction times can range from a few hours to over 24 hours depending on the reactivity of the substrates and the solvent used. jcu.cz

Pressure: While many quaternization reactions can proceed at atmospheric pressure, using a closed reaction vessel can increase the pressure, particularly when using volatile alkylating agents like methyl chloride. Pressures can range from ambient to over 100 psig to keep volatile reactants in the liquid phase and increase reaction rates. google.com

Table 1: General Reaction Parameters for Quaternization of Tertiary Amines

Parameter Typical Range in Academic Research Rationale for Optimization
Temperature 50°C - 150°C Balances reaction rate and potential for side reactions or decomposition.
Molar Ratio (Amine:Alkyl Halide) 1:1 to 1:1.2 A slight excess of alkyl halide can drive the reaction to completion.
Reaction Time 4 - 30 hours Dependent on substrate reactivity, temperature, and solvent.
Pressure Atmospheric to 1500 psig Higher pressure is used for volatile alkylating agents to maintain them in the reaction phase. google.com

Influence of Solvent Systems on Synthesis Efficiency

The choice of solvent has a profound impact on the rate and efficiency of the SN2 quaternization reaction. The solvent's primary role is to solvate the reactants and stabilize the charged transition state. nih.govlibretexts.org

The rate of the Menshutkin reaction is significantly accelerated in polar solvents. tue.nlsciensage.info This is because the transition state is more polar than the reactants, and polar solvents stabilize this transition state, thereby lowering the activation energy. sciensage.info Solvents are generally classified as polar protic (e.g., water, methanol (B129727), ethanol) and polar aprotic (e.g., acetone (B3395972), acetonitrile, dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO)). youtube.com

For SN2 reactions, polar aprotic solvents are often superior. youtube.comlibretexts.org While polar protic solvents can solvate the cation, they also form strong hydrogen bonds with the nucleophile (the amine), creating a "solvent cage" that hinders its ability to attack the electrophile. youtube.comlibretexts.org Polar aprotic solvents, lacking O-H or N-H bonds, solvate the cation but interact much more weakly with the anionic nucleophile, leaving it more "free" and reactive. youtube.com Studies have shown reaction rates can be hundreds of times faster in polar aprotic solvents compared to polar protic ones. libretexts.org

Table 2: Effect of Solvent Type on SN2 Quaternization Reaction Rate

Solvent Type Examples Interaction with Nucleophile Effect on SN2 Rate
Polar Protic Water, Methanol, Ethanol Strong hydrogen bonding, creating a "solvent cage". libretexts.org Slower
Polar Aprotic Acetone, Acetonitrile, DMF, DMSO Weak dipole-dipole interactions. youtube.com Faster
Nonpolar Hexane (B92381), Toluene Poor solvation of charged nucleophiles. Very Slow / Ineffective

Purification Techniques for Research-Grade DDAC

Obtaining high-purity DDAC is critical for academic research to ensure that experimental results are not skewed by contaminants. Following synthesis, the crude product is subjected to one or more purification steps.

Recrystallization: This is a common technique where the crude solid is dissolved in a suitable hot solvent and allowed to cool slowly. The desired compound crystallizes out, leaving impurities behind in the solution. For quaternary ammonium salts, solvents like acetone or butanone have been found to be effective. researchgate.net

Precipitation/Washing: The product can be purified by precipitating it from the reaction mixture. This is often achieved by adding a low-polarity solvent like hexane or diethyl ether, in which the quaternary ammonium salt is insoluble. nih.gov The resulting solid is then washed multiple times with the non-solvent to remove unreacted starting materials and byproducts.

Column Chromatography: For achieving very high purity, column chromatography is employed. The crude mixture is passed through a stationary phase (e.g., silica (B1680970) gel), and a mobile phase (solvent system) is used to separate the components based on their different affinities for the stationary phase. jcu.cz

Ion Exchange Resins: To remove unwanted ionic impurities or to exchange the counter-ion (e.g., replacing chloride with bromide), ion exchange chromatography can be utilized. nih.govnih.gov

Suspension/Dispersion: A method for purifying quaternary alkyl ammonium salts involves dispersing the crude salt into an organic solvent like acetone to form a suspension. google.com The purified solid can then be recovered by filtration.

Advanced Synthetic Approaches for DDAC and Related Analogues

Beyond the traditional methods, academic research explores novel catalytic systems and sophisticated synthetic strategies to enhance the synthesis of DDAC and to create structurally diverse analogues with unique properties.

Novel Catalytic Systems in DDAC Synthesis

Phase-Transfer Catalysis (PTC): Quaternary ammonium salts themselves are excellent phase-transfer catalysts. sacheminc.comyoutube.com In reactions involving immiscible aqueous and organic phases, a PTC can shuttle a reactant (like an anion) from the aqueous phase into the organic phase where the reaction occurs. youtube.com

Basic Catalysts: The addition of a mild base, such as sodium carbonate, has been reported to catalyze the quaternization reaction in alcohol solvents.

Heterogeneous Catalysis: For continuous flow processes, solid catalysts are advantageous as they are easily separated from the reaction mixture. One patented process describes the use of a heterogeneous catalyst comprising metal oxides with Lewis acid sites, such as a combination of zirconium, hafnium, and silicon oxides.

Photoredox Catalysis: A more recent and advanced approach involves photoredox catalysis. One method describes the synthesis of quaternary ammonium salts by reacting α-haloalkylammonium salts with olefins under photocatalytic conditions, enabling new types of selective alkylations. chemrxiv.org

Stereoselective Synthesis of DDAC Isomers and their Academic Relevance

The concept of stereoisomers in dimethyldioctylammonium (B10786854) chloride is a nuanced topic. A molecule is chiral and can exist as stereoisomers (enantiomers) if it contains a stereocenter and is not superimposable on its mirror image. In the case of DDAC, the central nitrogen atom is bonded to two identical methyl groups and two identical n-octyl groups. Because the four substituents on the nitrogen are not all different, the nitrogen atom in DDAC is not a stereocenter. Therefore, DDAC is an achiral molecule and does not have enantiomers or diastereomers.

However, the academic relevance of stereoisomerism is highly significant in the broader class of quaternary ammonium salts (QAS). When the nitrogen atom is bonded to four different substituents, it becomes a stereogenic center, and the resulting QAS is chiral. nih.govacs.org The synthesis and application of these chiral QAS analogues is a major field of research.

Synthesis of Chiral QAS: The synthesis of enantiomerically enriched QAS is a significant challenge because tertiary amines with three different substituents often undergo rapid pyramidal inversion at room temperature, leading to racemization. acs.orgbham.ac.uk Advanced strategies to achieve this include:

Dynamic Kinetic Resolution: This approach involves the quaternization of a rapidly racemizing chiral tertiary amine with a chiral catalyst, allowing for the theoretical conversion of the entire substrate into a single enantiomer of the product. acs.orgacs.org

Asymmetric Alkylation: Using chiral phase-transfer catalysts, such as those derived from Cinchona alkaloids, it is possible to perform asymmetric alkylations on prochiral substrates to generate chiral products, including α-amino acid derivatives. acs.orgnih.gov

Supramolecular Recognition: A novel method involves using a chiral host molecule that selectively recognizes and binds to one enantiomer of a racemic ammonium cation, driving a thermodynamically controlled crystallization process to yield an enantiomerically pure product. nih.gov

Academic Relevance of Chiral QAS: Chiral quaternary ammonium salts are of immense academic interest, primarily for their use as organocatalysts in asymmetric synthesis. nih.govacs.orgnih.govmdpi.com They function as chiral phase-transfer catalysts or chiral ion-pairing catalysts, enabling the creation of a wide variety of valuable chiral molecules with high enantioselectivity. nih.govacs.org These catalysts are crucial in the asymmetric synthesis of amino acids, alkaloids, and other complex molecules used in pharmaceutical and materials science research. acs.orgmdpi.com The ability to create either enantiomer of a target molecule by simply choosing the appropriate catalyst enantiomer is a powerful tool in modern organic chemistry. nih.govjku.at

Derivatization of DDAC for Enhanced Research Applications

In academic research, the derivatization of dimethyldioctylammonium chloride (DDAC) and related quaternary ammonium compounds (QACs) is a key strategy for tailoring their properties for specific applications. By chemically modifying the core structure, researchers can fine-tune characteristics such as solubility, reactivity, and biological activity, leading to the development of advanced materials and functional systems. The primary routes of derivatization explored in research involve the modification of the alkyl chain lengths and the incorporation of the quaternary ammonium moiety into larger polymeric structures.

Modification of Alkyl Chain Lengths for Targeted Research

The length of the alkyl chains on the quaternary ammonium cation is a critical determinant of the compound's physicochemical and biological properties. Academic studies have systematically investigated the effects of varying these chain lengths to optimize performance in a range of applications, from antimicrobial agents to electrochemical systems.

Research has demonstrated a direct correlation between alkyl chain length and the properties of QACs. An increase in chain length generally enhances hydrophobicity, which can improve the compound's ability to interact with and disrupt bacterial cell membranes. nih.gov For instance, a study that synthesized a series of quaternary ammonium methacrylates with alkyl chain lengths (CL) varying from 3 to 18 found that antibacterial efficacy was significantly boosted as the chain length increased to 16. nih.gov This is often attributed to the increased propensity of longer hydrophobic chains to penetrate the lipid bilayer of bacterial membranes. nih.gov

Beyond antimicrobial activity, modifying the alkyl chain length has been shown to influence performance in material science and electrochemistry. In the context of textile finishing, increasing the alkyl chain length of QACs used to treat cotton fabric led to improved dye fixation and color depth in inkjet printing. acs.org This enhancement is linked to a greater exposure of the positive charge on the nitrogen atom, which strengthens the electrostatic attraction with anionic reactive dyes. acs.org In electrochemical applications, the length of the alkyl chains on symmetrical quaternary ammonium hydroxides (QAHs) was found to modulate their effectiveness in the electroreduction of oxalic acid. xmu.edu.cn Longer chains had a more pronounced suppressive effect on the competing hydrogen evolution reaction, thereby improving the efficiency of the desired reaction. xmu.edu.cn However, very long chains can sometimes lead to aggregation, which may limit certain functional properties. rsc.org

The table below summarizes research findings on the impact of modifying alkyl chain length on the properties of quaternary ammonium compounds.

Alkyl Chain Length (Number of Carbons)Application AreaObserved EffectReference
Increased from 3 to 16Dental Bonding AgentsAntibacterial efficacy against S. mutans increased; biofilm CFU reduced by 4 log. nih.gov
Increased from 18 to 18Dental Bonding AgentsAntibacterial efficacy decreased compared to CL=16 . nih.gov
Increased (unspecified)Textile Printing (Cotton)K/S value and dye fixation improved by up to 69.3% and 27.7%, respectively. acs.org
>8Textile Printing (Cotton)Cationic cotton fabric gained good antibacterial properties. acs.org
Increased (unspecified)Electrochemical BiosensorsImmobilization of proteins and antibacterial activity increased. rsc.org
Increased (unspecified)Oxalic Acid ElectroreductionSuppression of hydrogen evolution reaction became more obvious, improving current efficiency. xmu.edu.cn

Incorporation into Polymeric Structures for Research Materials

A powerful method for derivatizing DDAC-like structures for advanced applications is their incorporation into polymeric chains. This is typically achieved through the polymerization of monomers containing a quaternary ammonium group, such as diallyldimethylammonium chloride (DADMAC), a structurally related compound. semanticscholar.orgresearchgate.net The resulting polymers, known as poly(diallyldimethylammonium chloride) or PDADMAC, are cationic polyelectrolytes that combine the properties of the quaternary ammonium salt with the processability and structural versatility of a polymer. semanticscholar.orgresearchgate.net

The polymerization of DADMAC results in a polymer with a recurring pyrrolidinium (B1226570) structure, which is highly soluble in water and maintains a permanent positive charge across a broad pH range. semanticscholar.orgresearchgate.net This high charge density makes these polymers highly effective in applications requiring interaction with negatively charged surfaces or molecules. researchgate.net Research has focused on optimizing the synthesis of DADMAC monomers to achieve high purity, which is crucial for producing high molecular weight polymers with improved performance in applications like water treatment flocculation. nih.gov

The incorporation of these quaternary ammonium moieties into polymer backbones has led to the development of a wide array of research materials. semanticscholar.org These materials range from simple water-soluble homopolymers to more complex structures like block copolymers. semanticscholar.orgresearchgate.net For example, PDADMAC has been used as a macroinitiator for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to synthesize double hydrophilic block copolymers. researchgate.net Such advanced polymeric architectures are explored for their potential in creating nanostructured materials, films, and membranes. researchgate.netresearchgate.net The properties and applications of these polymeric materials are diverse, leveraging the cationic nature, biocompatibility, and stability conferred by the incorporated quaternary ammonium groups. researchgate.net

Polymeric StructureMonomerKey Research Findings/ApplicationsReference
Homopolymer (PDADMAC)Diallyldimethylammonium chloride (DADMAC)Used as flocculants in water treatment; serves as an "anchor layer" for producing multilayered films. researchgate.netnih.gov
Block CopolymersDADMAC and StyreneSynthesis of poly(diallyldimethylammonium)-b-polystyrene copolymers via RAFT/MADIX polymerization. researchgate.net
Polyelectrolyte ComplexesPDADMAC and anionic polymersFormation of complexes studied for various material applications. semanticscholar.org
Modified SurfacesDADMACUsed for surface modification to create positively charged surfaces for cell coating and other biotech applications. researchgate.net

Mechanistic Investigations of Dimethyldioctylammonium Chloride Actions

Elucidation of Antimicrobial Mechanisms at the Cellular Level

The antimicrobial properties of DDAC are primarily attributed to its ability to compromise the structural and functional integrity of microbial cells. As a cationic surfactant, its positively charged nitrogen atom is drawn to the negatively charged components of microbial cell envelopes, initiating a cascade of disruptive events.

The initial and most critical step in DDAC's antimicrobial action is its interaction with the microbial cell membrane. As a membrane-active agent, DDAC adsorbs to the anionic surfaces of bacterial cell walls and diffuses towards the cytoplasmic membrane. academicjournals.org This interaction is driven by electrostatic forces between the cationic head of the DDAC molecule and the anionic phospholipids (B1166683) in the bacterial membrane. researchgate.net

This binding leads to the disorganization of the membrane structure. academicjournals.org Research using liposomes with fluorescent probes has demonstrated that DDAC enhances membrane fluidity, indicating a significant disruption of the lipid bilayer's ordered arrangement. nih.gov This alteration of the membrane structure compromises its function as a selective barrier, leading to a critical loss of control over the passage of substances into and out of the cell.

Following the initial membrane disruption, the permeability of the cell is drastically altered, resulting in the leakage of essential intracellular components. academicjournals.orgresearchgate.net Studies have shown a direct correlation between the concentration of DDAC and the leakage of macromolecules such as proteins and enzymes. nih.gov For instance, in Escherichia coli, the leakage of proteins and the enzyme β-galactosidase was observed to occur at DDAC concentrations of approximately 3 to 4 mg/L. nih.gov This loss of vital cellular machinery, including enzymes crucial for metabolic processes, is a direct consequence of the compromised cell membrane and a key factor leading to cell death. academicjournals.orgnih.gov

Table 1: Concentration-Dependent Effects of DDAC on E. coli

EffectDDAC Concentration (mg/L)Source
Minimum Inhibitory Concentration (MIC)1.3 researchgate.netnih.gov
Phase transition (enhanced membrane fluidity)~3 researchgate.netnih.gov
Leakage of intracellular macromolecules (proteins, β-galactosidase)~3 - 4 researchgate.netnih.gov
Bleb formation>50 researchgate.netnih.gov

The profound structural damage caused by DDAC is visibly evident through microscopic analysis. Scanning electron microscopy (SEM) and Nano Scanning Auger Microscopy (NanoSAM) have revealed significant morphological changes in bacteria exposed to the compound. academicjournals.orgresearchgate.net In studies involving Staphylococcus aureus and Escherichia coli, treatment with DDAC led to the formation of protrusions or "blebs" on the cell surface. academicjournals.orgnih.gov These blebs are indicative of severe membrane damage and loss of cellular integrity. nih.gov Interestingly, in E. coli, bleb formation was observed at higher concentrations (above 50 mg/L), suggesting it may be a result of the membrane disruption that leads to cell death, rather than the primary cause of death itself. nih.gov NanoSAM analysis further confirmed these morphological changes and also demonstrated a decrease in elemental intensities within the treated cells, providing direct evidence for the leakage of cellular material. academicjournals.orgresearchgate.net

The effect of DDAC on microbial populations is highly dependent on its concentration. researchgate.netnih.gov At lower concentrations, it exhibits bacteriostatic activity, meaning it inhibits the growth and reproduction of bacteria. nih.govdntb.gov.ua As the concentration increases, its action transitions to bactericidal, where it actively kills the bacteria. nih.govmdpi.com This dual activity is a key characteristic of many antimicrobial agents. nih.gov

The distinction is quantified by two standard measures: the Minimum Inhibitory Concentration (MIC) and the Minimum Bactericidal Concentration (MBC). The MIC is the lowest concentration that prevents visible microbial growth, while the MBC is the lowest concentration that results in a significant reduction (typically a 1000-fold decrease) in bacterial density. nih.govnih.gov For DDAC, the MIC against E. coli has been reported to be as low as 1.3 mg/L. researchgate.netnih.gov The transition from bacteriostatic to bactericidal action underscores the importance of concentration in achieving effective disinfection. nih.gov Studies combining DDAC with other compounds, such as essential oil constituents, have shown synergistic bactericidal effects, achieving significant population reduction in a short time. mdpi.com

Mechanisms in Phase Transfer Catalysis

Beyond its biological activity, DDAC serves as an effective phase transfer catalyst (PTC), a role crucial in synthetic organic chemistry. Phase transfer catalysis facilitates reactions between reagents located in separate, immiscible phases (e.g., an aqueous phase and an organic phase). youtube.comnih.gov

The fundamental role of a phase transfer catalyst like DDAC is to act as a transport agent, shuttling a reactant across the interface between two immiscible phases. youtube.com DDAC, as a quaternary ammonium (B1175870) salt, possesses both hydrophilic (the charged ammonium center) and lipophilic (the two octyl chains) characteristics. acsgcipr.orgsciencemadness.org

The mechanism proceeds as follows: an anionic reactant, which is soluble in the aqueous phase but insoluble in the organic phase (where the substrate is dissolved), pairs with the cationic DDAC molecule. This newly formed ion pair is sufficiently lipophilic to migrate from the aqueous phase into the organic phase. youtube.com Once in the organic phase, the anion is poorly solvated and thus highly reactive, allowing it to react with the organic substrate. After the reaction, the catalyst cation is regenerated and can return to the aqueous phase to transport another anion, thus completing the catalytic cycle. youtube.com This process of interfacial mass transfer overcomes the insolubility barrier, enabling reactions that would otherwise be impractically slow or require harsh conditions or undesirable solvents. acsgcipr.org

Facilitation of Reactant Transfer Across Immiscible Phases

Phase-transfer catalysis (PTC) is a powerful technique that enables reactions between reactants located in separate, immiscible phases, typically an aqueous and an organic phase. nih.gov Ionic reactants, which are often soluble in water but insoluble in organic solvents, can be transported into the organic phase by a phase-transfer catalyst, where the reaction then occurs. nih.gov Dimethyldioctylammonium (B10786854) chloride, as a quaternary ammonium salt, functions as an effective phase-transfer catalyst. wikipedia.org Its catalytic action stems from its amphiphilic nature; the positively charged quaternary ammonium head is hydrophilic, while the two long octyl chains are lipophilic.

This structure allows the DDAC cation to form an ion pair with an anionic reactant from the aqueous phase. The lipophilic tails of the DDAC cation then facilitate the transport of this ion pair across the phase boundary into the organic solvent. nih.gov Once in the organic phase, the reactant anion is more reactive as it is less solvated and its counter-ion (the DDAC cation) is large and diffuse, leading to a "naked" and more nucleophilic anion. biomedres.us This enhanced reactivity accelerates the rate of reaction with the organic-soluble substrate. biomedres.us

The effectiveness of a phase-transfer catalyst is influenced by its structure, particularly the length of the alkyl chains. rsc.org Longer alkyl chains increase the lipophilicity of the catalyst, enhancing its ability to partition into the organic phase and carry the reactant anion with it. nih.gov DDAC, with its two C8 alkyl chains, strikes a balance that makes it a highly potent and versatile phase-transfer catalyst for a variety of organic transformations. figshare.com

Below is a data table comparing the catalytic efficiency of a DDAC-analogue-based catalyst with other systems in the epoxidation of cyclohexene.

Interactive Table 1: Comparison of Catalytic Efficiency in Cyclohexene Epoxidation

Catalyst System Solvent Yield (%) Selectivity (%)
[(C18H37)2(CH3)2N]3[SiO4H(WO5)3] Ethyl Acetate 96 99
Na2WO4·2H2O + Na2SiO3·9H2O Ethyl Acetate 0 0
(C18H37)2(CH3)2NCl + Na2WO4·2H2O Ethyl Acetate 0 0

Data sourced from a study on a reaction-controlled phase-transfer catalyst based on silicotungstate and a dioctadecyldimethylammonium cation, a close structural analogue to DDAC. nih.gov

Mechanistic Models for DDAC-Mediated Catalysis

The precise mechanism by which a phase-transfer catalyst like DDAC facilitates reactions has been the subject of extensive research, leading to two primary models: the Starks (or extraction) mechanism and the Makosza (or interfacial) mechanism. nih.govacs.org

The Starks extraction mechanism posits that the quaternary ammonium cation (Q+) from the catalyst (Q+X-) exchanges its anion (X-) for a reactant anion (Y-) from the aqueous phase at the liquid-liquid interface. nih.govresearchgate.net This newly formed ion pair (Q+Y-) is sufficiently lipophilic to be extracted into the bulk organic phase. acs.org In the organic phase, the anion (Y-) reacts with the organic substrate (RX) to form the product (RY) and release the catalyst's original anion (X-). The catalyst cation (Q+) then transports X- back to the interface to repeat the cycle. researchgate.net This model is generally applied to reactions involving the transfer of inorganic anions. nih.gov

The Makosza interfacial mechanism was proposed for reactions where an organic anion is generated in situ, for example, by the deprotonation of a C-H acid by a concentrated aqueous base (like NaOH). nih.govacs.org In this model, the deprotonation of the organic substrate occurs at the interface between the two phases. nih.gov The resulting organic anion forms an ion pair with the metal cation from the base (e.g., Na+). The phase-transfer catalyst cation (Q+), residing in the organic phase, then exchanges its counter-ion (X-) for the newly formed organic anion at the interface. acs.org This lipophilic ion pair (Q+ and the organic anion) then moves into the organic phase to react. nih.gov A key distinction of this model is that the catalyst is not required to move into the aqueous phase. acs.org

The following table provides a comparative overview of these two mechanistic models.

Interactive Table 2: Comparison of Mechanistic Models for Phase-Transfer Catalysis

Feature Starks (Extraction) Mechanism Makosza (Interfacial) Mechanism
Primary Application Reactions with inorganic anions. nih.gov Reactions involving in-situ generation of organic anions. nih.govacs.org
Location of Anion Exchange At the liquid-liquid interface. nih.gov At the liquid-liquid interface. acs.org
Movement of Catalyst Catalyst cation moves back and forth between phases. acs.org Catalyst cation primarily resides in the organic phase and at the interface. acs.org
Initial Step Ion exchange between catalyst and reactant anion. nih.gov Deprotonation of substrate at the interface. nih.gov
Key Intermediate Lipophilic ion pair of catalyst cation and reactant anion (Q+Y-). researchgate.net Lipophilic ion pair of catalyst cation and organic anion. acs.org

This table synthesizes information from multiple sources describing the foundational mechanisms of phase-transfer catalysis. nih.govacs.orgresearchgate.net

Mechanistic Insights in Gene Delivery Systems

DDAC and similar cationic lipids are utilized as non-viral vectors for gene delivery, a process that involves packaging and transporting nucleic acids like DNA and RNA into cells. The cationic nature of DDAC is crucial for this function.

Complex Formation with Nucleic Acids

Nucleic acids are polyanions due to their phosphate (B84403) backbone, carrying a significant negative charge. rsc.org Cationic lipids like DDAC can electrostatically interact with these negatively charged molecules, leading to the spontaneous self-assembly of condensed, nanoparticle structures known as lipoplexes. rsc.org The stability of these complexes is largely governed by the electrostatic attraction between the cationic lipid and the nucleic acid. rsc.org

The stoichiometry of the complex, often expressed as the charge ratio (N/P ratio: the molar ratio of cationic nitrogen in the lipid to anionic phosphate in the nucleic acid), is a critical parameter. rsc.org A sufficient positive charge is necessary for complete complexation and protection of the nucleic acid from degradation. rsc.org

The table below presents representative thermodynamic parameters for the interaction between a cationic surfactant and DNA, illustrating the energetic driving forces.

Interactive Table 3: Representative Thermodynamic Parameters for Cationic Surfactant-DNA Interaction

Interaction Stage ΔG (kcal/mol) ΔH (kcal/mol) TΔS (kcal/mol)
Initial Electrostatic Binding Negative (Spontaneous) Negative (Favorable) Positive (Favorable)
Subsequent Hydrophobic Binding Negative (Spontaneous) Can be slightly positive or negative Large Positive (Favorable)

This table is a generalized representation based on findings from studies on the thermodynamics of cationic surfactant and drug interactions with DNA. capes.gov.brnih.govresearchgate.net The exact values can vary significantly based on the specific lipid, nucleic acid, and experimental conditions.

Cellular Uptake Pathways of DDAC-DNA Complexes

Once formed, the positively charged DDAC-DNA lipoplexes can interact with the negatively charged cell surface, initiating the process of cellular uptake. nih.gov The primary mechanism by which these complexes enter cells is through endocytosis, a process where the cell membrane engulfs extracellular material to form an intracellular vesicle.

Several endocytic pathways can be involved in the uptake of lipoplexes, including:

Clathrin-mediated endocytosis (CME): This is a well-characterized pathway involving the formation of clathrin-coated pits on the cell membrane.

Caveolae-mediated endocytosis: This pathway involves flask-shaped invaginations of the plasma membrane called caveolae.

Macropinocytosis: This is a non-specific process involving the formation of large vesicles that engulf large amounts of extracellular fluid and particles.

The specific pathway utilized can depend on the properties of the lipoplex (such as size and surface charge) and the cell type. After internalization, the lipoplexes are contained within endosomes. A critical step for successful gene delivery is the escape of the nucleic acid from the endosome into the cytoplasm before it is degraded by lysosomal enzymes. The "proton sponge" effect is one proposed mechanism for endosomal escape, where the buffering capacity of the cationic lipid leads to an influx of protons and counter-ions into the endosome, causing it to swell and rupture.

Pharmacological inhibitors that block specific endocytic pathways are often used to investigate the uptake mechanism of gene carriers. The effect of these inhibitors on transfection efficiency provides insights into the primary routes of entry.

Interactive Table 4: Effect of Endocytosis Inhibitors on Cationic Lipid-Mediated Transfection

Inhibitor Targeted Pathway Effect on Uptake/Transfection
Chlorpromazine Clathrin-mediated endocytosis Inhibition of uptake in some cell lines (~50%), but effect is highly cell-type dependent.
Genistein Caveolae-mediated endocytosis Reduction in uptake, but specificity can be poor.
Methyl-β-cyclodextrin (MβCD) Caveolae/Lipid raft-mediated endocytosis Reduction in uptake, but can also affect cell viability.
Wortmannin Macropinocytosis (via PI3K inhibition) Cell-type dependent inhibition of transfection. nih.gov

This table summarizes findings from studies using chemical inhibitors to probe the endocytic pathways of non-viral gene carriers. The effectiveness and specificity of these inhibitors can vary significantly between different cell lines and experimental conditions. nih.gov

Advanced Applications and Research Paradigms

Antimicrobial Research Applications

DDAC is recognized as a broad-spectrum biocide effective against a wide array of bacteria and fungi. wikipedia.org Its primary mode of action involves disrupting the intermolecular interactions within microbial cell membranes, leading to the dissociation of lipid bilayers and subsequent leakage of essential intracellular components. wikipedia.orgacademicjournals.orgnih.gov

Research has consistently demonstrated the bactericidal capabilities of DDAC against several key bacterial pathogens.

Staphylococcus aureus : DDAC is a potent membrane-active agent against S. aureus. nih.gov Studies have shown it has a strong affinity for S. aureus cells, binding to them and causing significant morphological changes. nih.gov Electron microscopy reveals the formation of "blebs" or protrusions on the cell wall, which precedes the leakage of cellular material and cell death. academicjournals.org The minimum inhibitory concentration (MIC), the lowest concentration that prevents visible growth, has been reported to be between 0.4 and 1.8 µg/ml for DDAC against S. aureus. nih.gov Further studies confirm its effectiveness, with a 2.5% solution capable of significantly reducing S. aureus contamination on surfaces in environments like operating rooms. ipm2kpe.or.id

Escherichia coli : The action of DDAC against E. coli is well-documented. It has a low MIC value of approximately 1.3 mg/L. nih.govresearchgate.net The primary bactericidal mechanism involves compromising the cell membrane, which enhances membrane fluidity and leads to the leakage of intracellular macromolecules such as proteins and β-galactosidase at DDAC concentrations of 3-4 mg/L. nih.gov While morphological changes like bleb formation on the cell surface are observed, they tend to occur at higher concentrations (above 50 mg/L) and are considered a result of the membrane damage rather than the direct cause of cell death. nih.gov For sanitizing purposes on hard surfaces, DDAC has been shown to achieve a reduction of over 99.9999% in E. coli populations. epa.gov

Pseudomonas aeruginosa : This bacterium is known for its intrinsic resistance to many disinfectants. nih.gov Studies indicate that some strains, such as P. aeruginosa ATCC 15442, are among the more resistant organisms to DDAC. nih.gov While formulations containing DDAC can be effective, widespread resistance in clinical settings is a concern. nih.govnih.gov However, research shows that adaptive resistance in P. aeruginosa can be overcome by increasing the concentration of DDAC or extending the exposure time. researchgate.net

Efficacy of Dimethyldioctylammonium (B10786854) Chloride (DDAC) Against Specific Bacteria

Bacterial Strain Key Findings Citations
Staphylococcus aureus Acts as a membrane-active agent, causing blebbing and leakage of cell contents. MIC reported between 0.4-1.8 µg/ml. academicjournals.orgnih.gov
Escherichia coli Compromises the cell membrane, causing leakage of intracellular molecules. MIC reported at ~1.3 mg/L. nih.govresearchgate.net
Pseudomonas aeruginosa Exhibits higher intrinsic resistance. Adaptive resistance can be overcome with higher concentrations or longer contact times. nih.govnih.govresearchgate.net

DDAC demonstrates broad-spectrum activity that extends to fungi, including molds and yeasts. wikipedia.org As a quaternary ammonium (B1175870) compound (QAC), it is utilized in applications such as wood preservation, where it is effective against staining fungi, molds, and even some wood-rotting fungi. researchgate.net The mechanism of action is similar to its antibacterial effect, targeting the fungal cell membrane. However, its efficacy can vary between species. For instance, studies on related QACs have shown them to be rapidly fungicidal against various Candida species, while exhibiting a more fungistatic (growth-inhibiting) effect against the conidia of molds like Aspergillus ochraceus. nih.gov This suggests that while QACs like DDAC are broadly antifungal, the specific outcome—cell death or growth inhibition—can depend on the target organism. nih.gov

The antiviral research on DDAC has shown promising results. Its primary mechanism is the disruption of the viral envelope, making it particularly effective against enveloped viruses. nih.gov Research on herpes simplex virus type 1 (an enveloped virus) indicated that DDAC could significantly limit viral infection in animal models. nih.gov More recent research has expanded its potential use against non-enveloped viruses. A synergistic formulation combining DDAC with N,N-bis(3-aminopropyl)dodecylamine and γ-cyclodextrin demonstrated high efficacy against tough-to-kill non-enveloped viruses like poliovirus type 1 and murine norovirus. nih.gov Achieving effectiveness against these non-enveloped viruses allows a disinfectant to claim "general virucidal activity," implying efficacy against all virus types, including enveloped ones such as SARS-CoV-2 and monkeypox virus. nih.gov

A significant area of research focuses on the potential for microbes to develop resistance to DDAC. Like other QACs, the use of DDAC at sub-lethal concentrations can lead to the acquisition of microbial resistance. wikipedia.org Studies have shown that continuous exposure to low levels of DDAC can cause bacteria like E. coli and Pseudomonas species to adapt, exhibiting increased MIC values for the disinfectant. nih.govnih.gov This adaptation can be linked to phenotypic changes, such as slime formation in Pseudomonas, which may contribute to the increased resistance. nih.gov Of greater concern is the phenomenon of cross-resistance, where adaptation to DDAC also confers resistance to certain antibiotics. nih.gov Research in wastewater environments has found that the presence of DDAC can increase the abundance of mobile genetic elements and antibiotic resistance genes, potentially promoting their spread among microbial populations. nih.gov These findings underscore the importance of using appropriate disinfectant concentrations and considering disinfectant rotation strategies to mitigate the development of resistance. nih.gov

Materials Science Research

Beyond its direct antimicrobial use, DDAC is being explored as a valuable component in the development of advanced functionalized materials.

The surfactant properties of DDAC make it an effective agent for modifying the surfaces of various materials. In wood science, DDAC has been used to improve the permeability of liquids into porous wood structures. tandfonline.com It enhances liquid absorption by reducing the liquid's surface tension and by adsorbing onto the wood surface, thereby increasing wettability. tandfonline.com This is beneficial for processes involving chemical modification of wood. tandfonline.com

In a related area, the polymeric version, poly(diallyldimethylammonium chloride) (PDDA), is widely used to functionalize nanomaterials. researchgate.netrsc.org PDDA-functionalized graphene has been used as a support for palladium nanoparticles to create improved catalysts for fuel cells. rsc.org In water purification, PDDA is used to modify materials like activated carbon and magnetic nanoparticles to enhance their ability to adsorb and remove specific contaminants. mdpi.comnih.gov For example, a nanocomposite made of Prussian blue and PDDA-coated magnetic nanoparticles showed a high efficiency for adsorbing and removing radioactive Cesium-137 from water. nih.gov

Research on DDAC in Functionalized Materials

Application Area Material Functionalized Purpose of DDAC/PDDA Citations
Wood Science Poplar Wood Enhance liquid permeability and wettability. tandfonline.com
Catalysis Reduced Graphene Oxide Act as a support for palladium nanoparticles for methanol (B129727) oxidation. rsc.org
Water Purification Activated Carbon Enhance adsorption of contaminants like methyl red. mdpi.com
Water Purification Magnetic Nanoparticles Create nanocomposites for the selective removal of Cesium-137. nih.gov

Environmental Research Applications

Dimethyldioctylammonium chloride (DDAC) has been investigated for its role and fate in environmental remediation contexts, particularly concerning soil and water systems. As a quaternary ammonium compound (QAC), DDAC binds strongly and rapidly to soil and sediment particles due to the interaction between its positive charge and the negative charges on clay and organic matter. orst.edugov.bc.ca

A soil adsorption/desorption study conducted across four different soil types (sand, sandy loam, silty clay loam, and silt loam) concluded that DDAC is essentially immobile in soil. gov.bc.ca This strong adsorption suggests that DDAC is unlikely to leach from the soil and contaminate groundwater, which is a key consideration in land-based remediation and disposal scenarios. gov.bc.ca

In water treatment, DDAC has been explored as a biocide to control microbial growth, algae, and biofouling in industrial cooling systems and for ballast water disinfection. chemtexltd.comresearchgate.net One study tested DDAC as a potential treatment for ballast water to comply with international maritime regulations. researchgate.net The results showed that DDAC could inactivate phytoplankton and reduce zooplankton abundance, but challenges remained, including the resistance of certain organisms like bivalve larvae and the need to neutralize residual DDAC before discharge to prevent toxicity in the receiving waters. researchgate.net The study found that bentonite (B74815) clay could be used to inactivate the residual DDAC. researchgate.net

The chemical structure of DDAC is leveraged in research aimed at removing various environmental pollutants. Its primary application in this area is not as a direct remediation agent itself, but as a surface-modifying agent to create adsorbents for capturing contaminants.

The modification of montmorillonite (B579905) clay with DDAC is a prime example. By intercalating DDAC into the clay structure, a novel adsorbent material is created. Research has shown that a sequential modification of montmorillonite with DDAC and a second surfactant, benzyl (B1604629) octadecyl dimethyl ammonium chloride (BODAC), produces a material with a high adsorption capacity for the perchlorate (B79767) anion (ClO4−). researchgate.net The study found that the mixture of these two surfactants yielded a higher adsorption capacity (1.08 mmol g−1) for perchlorate than modifications with single surfactants. researchgate.net

The principles of using cationic molecules to create adsorbents extend to related compounds for removing other pollutants. For instance, a polymer derived from diallyldimethylammonium chloride was used to functionalize films from palm date waste, creating an effective adsorbent for various dyes like Methylene Blue and Naphthol Blue Black from aqueous solutions. nih.gov Similarly, advanced oxidation processes (AOPs) involving persulfate have been shown to be effective at breaking down highly stable heavy metal-organic complexes, such as Cu-EDTA, allowing for the subsequent removal of the heavy metal. researchgate.net While not directly involving DDAC, these studies highlight the broader strategies for pollutant removal where modifying agents and advanced chemical processes are key.

Interactive Table: Pollutant Removal Research researchgate.netnih.gov

The environmental fate of this compound (DDAC) is significantly influenced by biodegradation. Biotransformation is considered the primary pathway for its dissipation in the environment. gov.bc.ca Studies have shown that while DDAC can be stable under certain conditions, such as in some soil and aquatic sediment tests over several months, it is readily biodegradable in others, particularly in systems with acclimated microbial populations like activated sludge. nih.gov

Research has successfully isolated bacteria capable of breaking down DDAC. In one key study, bacteria were isolated from a municipal sewage treatment plant's activated sludge by using DDAC as the sole carbon source. nih.govoup.com One of the isolates, identified as Pseudomonas fluorescens TN4, demonstrated the ability to degrade DDAC. nih.govoup.comresearchgate.net The proposed biodegradation pathway involves an N-dealkylation process. nih.gov The P. fluorescens TN4 strain degrades DDAC, producing decyldimethylamine as an intermediate, which is subsequently broken down further into dimethylamine (B145610). nih.govoup.com These smaller molecules can then be completely mineralized to carbon dioxide and water. nih.gov

The P. fluorescens TN4 strain was also found to be highly resistant to other quaternary ammonium compounds (QACs) and capable of degrading them, indicating the presence of robust QAC-degrading bacteria in the environment. nih.govoup.com Further testing has shown that DDAC can achieve greater than 90% degradation in activated sludge die-away tests, confirming its susceptibility to microbial action under favorable conditions. nih.gov

Adsorption of Dyes using DDAC-Modified Materials

The modification of adsorbent materials, such as clay, with this compound (DDAC) has been investigated as an effective method for removing dyes from wastewater. researchgate.netsci-hub.se Naturally occurring clays (B1170129) often possess a negative surface charge, which limits their ability to adsorb anionic dyes. sci-hub.se Treating these clays with a cationic surfactant like DDAC neutralizes this negative charge and can create a more organophilic (hydrophobic) surface. sci-hub.se This modification enhances the material's affinity for certain dye molecules, particularly anionic dyes, through mechanisms like hydrophobic interactions and anionic exchange. researchgate.netsci-hub.se

The process of adsorption involves the dye molecules diffusing from the bulk solution to the surface of the modified adsorbent and then migrating into the porous structure where they are retained. core.ac.uk Research indicates that the efficiency of dye removal is influenced by several factors, including the pH of the solution, contact time, initial dye concentration, and adsorbent dosage. sci-hub.seresearchgate.net For instance, studies on clay modified with cationic surfactants have shown that the adsorption of certain anionic dyes can be largely independent of pH, while for others, the capacity may decrease as the pH increases. sci-hub.se The modification of materials like rice husk cellulose (B213188) with related quaternary ammonium compounds has been shown to create adsorbents capable of removing up to ~580 mg/g of anionic dyes like Congo Red. mdpi.com This demonstrates the potential of using cationic surfactants to create high-capacity adsorbents for environmental remediation.

Table 1: Research Findings on Dye Adsorption using Modified Adsorbents

Adsorbent MaterialModifier/Activation MethodTarget Dye TypeKey Findings & EfficacyCitations
ClayCationic Surfactant (HDPy+)Anionic Dyes (Methyl Orange, Indigo Carmine, Phenol Red)Adsorption controlled by hydrophobic interaction and anionic exchange. Monolayer adsorption capacity up to 344.82 mg/g. sci-hub.se
Bentonite ClayAcid-modificationCrystal Violet (Cationic) & Fast Green (Anionic)Adsorption capacity is highly dependent on the pH of the solution. researchgate.net
Rice Husk CelluloseQuaternary Ammonium Compound (HDPy-DMA)Anionic Dyes (Congo Red, Diamine Green B)Multi-step modification resulted in an adsorbent with a maximum adsorption capacity of ~580 mg/g for Congo Red. mdpi.com
ClayGeneral Cationic AgentsAnionic DyesModifying clays with cationic agents introduces positive charge sites, making them highly effective for removing negatively charged pollutants like anionic dyes. researchgate.net

Biomedical and Pharmaceutical Research

This compound is a subject of extensive research in the biomedical and pharmaceutical fields due to its cationic and antimicrobial properties.

DDAC in Non-Viral Gene Delivery Systems

DDAC is explored as a cationic lipid component in non-viral gene delivery systems. cd-bioparticles.net These systems are considered a safer alternative to viral vectors for gene therapy. nih.gov The core principle involves the use of cationic lipids to form complexes, known as lipoplexes, with negatively charged nucleic acids like plasmid DNA and siRNA. nih.govresearchgate.net The permanent positive charge of the quaternary ammonium headgroup in DDAC allows it to electrostatically interact with and condense the genetic material, protecting it from degradation by enzymes. nih.govnih.gov

Development of DDAC-Based Therapeutic Systems

The application of DDAC extends to the development of therapeutic systems, primarily leveraging its properties as a cationic surfactant and potent antimicrobial agent. pharmaceutical-technology.com In drug delivery, cationic lipids like DDAC are integral to forming liposomes, which are vesicular structures that can encapsulate hydrophilic or hydrophobic drug molecules. youtube.com These liposomal formulations can be engineered for controlled or sustained release, which helps in maintaining the drug concentration within a therapeutic window for a longer duration. nih.gov

DDAC's inherent antimicrobial activity makes it a functional excipient or active pharmaceutical ingredient (API) in various topical formulations. pharmaceutical-technology.comwikipedia.org It is found in products such as antiseptic creams and gels designed to prevent or treat infections. pharmaceutical-technology.com The ability of quaternary ammonium compounds to act as permeation enhancers is also a subject of research, where they may facilitate the transport of other therapeutic agents across biological membranes. mdpi.com

Research into DDAC as a Pharmaceutical Intermediate

Pharmaceutical intermediates are the chemical building blocks used in the synthesis of active pharmaceutical ingredients (APIs). nih.gov While quaternary ammonium salts as a class have been studied as intermediates in the synthesis of more complex molecules, such as acetylcholinesterase inhibitors, there is limited specific information in the reviewed literature identifying this compound itself as a starting material or intermediate for producing other distinct APIs. ulisboa.pt Its primary role in the pharmaceutical industry appears to be as an active ingredient in disinfectant and antiseptic formulations or as a functional excipient in drug delivery systems rather than as a synthetic precursor. pharmaceutical-technology.comwikipedia.org The synthesis of DDAC itself involves the quaternization of a tertiary amine, a common reaction for producing this class of compounds. researchgate.net

Investigation of DDAC in Infection Control Methodologies

DDAC is a broad-spectrum antimicrobial agent extensively used in infection control. atamanchemicals.commass.gov Its mechanism of action involves the disruption of microbial cell membranes. atamanchemicals.comwikipedia.org The positively charged cationic head of the DDAC molecule binds to the negatively charged components of the microbial cell wall and membrane, leading to the dissociation of lipid bilayers, leakage of essential intracellular contents, and ultimately, cell death. wikipedia.orgresearchgate.net This mechanism is effective against a wide range of pathogens, including gram-positive and gram-negative bacteria, fungi, and enveloped viruses. atamanchemicals.com

Research has validated its efficacy in various settings. Studies on Staphylococcus aureus and Escherichia coli demonstrate that DDAC causes rapid leakage of cellular components at bactericidal concentrations. nih.govjst.go.jp The minimum inhibitory concentration (MIC) against S. aureus has been reported to be between 0.4 and 1.8 µg/ml. nih.gov In healthcare, DDAC is a key active ingredient in disinfectants for hard surfaces, medical instruments, and commercial laundries. atamanchemicals.comwikipedia.org Furthermore, its potential is being explored in antimicrobial coatings to provide persistent bactericidal properties on high-touch surfaces, serving as an additional barrier to pathogen transmission between regular cleanings. nih.gov

Table 2: Research Findings on Antimicrobial Efficacy of DDAC

PathogenResearch FocusKey FindingsCitations
Staphylococcus aureusMechanism of ActionExhibited MIC between 0.4 and 1.8 µg/ml. Caused rapid leakage of intracellular potassium and other components at bactericidal concentrations. nih.gov
Escherichia coliMechanism of ActionShowed a low MIC of 1.3 mg/L. Caused leakage of intracellular macromolecules at concentrations around 3-4 mg/L. jst.go.jp
Various Bacteria & VirusesGeneral DisinfectionEffective against a broad spectrum of bacteria (Gram-positive & Gram-negative) and enveloped viruses by disrupting cell membranes. atamanchemicals.com
Healthcare-Associated PathogensInfection ControlUsed in disinfectants for surfaces and instruments in hospitals, veterinary clinics, and food processing plants to prevent the spread of infections. atamanchemicals.comadvacarepharma.com

Analytical Methodologies and Characterization in Academic Settings

Chromatographic Techniques for DDAC Analysis

Chromatography is a cornerstone of analytical chemistry, providing robust methods for separating and quantifying compounds within a mixture. For DDAC, High-Performance Liquid Chromatography (HPLC) is a principal technique, often coupled with various detectors to enhance selectivity and sensitivity.

High-Performance Liquid Chromatography (HPLC) with UV Detection

Analysis of DDAC by HPLC with Ultraviolet (UV) detection can be challenging because the compound lacks a natural chromophore, an essential molecular feature for absorbing UV light. mdpi.com However, this method can be employed effectively under specific conditions. A typical HPLC-UV system for QAC analysis consists of multiple pumps, an autosampler, and a column oven. google.com

For instance, a reverse-phase HPLC method might utilize an ODS (octadecylsilyl) column with a mobile phase consisting of an 80:20 volume ratio of methanol (B129727) to buffer, flowing at a rate of 1.0 mL/min. google.com The column temperature is often maintained at 40°C to ensure reproducibility. Detection is typically set at a specific wavelength, such as 275 nm, with a sample injection volume of around 10 µL. google.com Due to the inherent difficulty of detecting compounds without chromophores, HPLC-UV is often found to be less sensitive than mass spectrometry-based methods for DDAC analysis. google.comirg-wp.com

Table 1: Example HPLC-UV Operating Parameters for QAC Analysis
ParameterConditionReference
ColumnODS-based, 250 x 4.6 mm, 4.6 µm google.com
Mobile PhaseMethanol:Buffer (80:20, v/v) google.com
Flow Rate1.0 mL/min google.com
Column Temperature40°C google.com
Detection Wavelength275 nm google.com
Injection Volume10 µL google.com

HPLC-Mass Spectrometry (HPLC-MS) for Enhanced Sensitivity and Specificity

To overcome the limitations of UV detection, HPLC is frequently coupled with a mass spectrometer (MS). This combination, HPLC-MS, provides significantly higher sensitivity and specificity, allowing for the direct detection of DDAC without the need for derivatization. google.com The mass spectrometer identifies compounds based on their mass-to-charge ratio (m/z), a fundamental property of the molecule.

Research has shown that HPLC-MS methods are more sensitive and provide clearer results for DDAC analysis compared to HPLC-UV. google.comirg-wp.com For purity analysis, HPLC-MS can identify the pure DDAC compound by its specific molecular weight peak. google.com For instance, in the analysis of a similar compound, didecyldimethylammonium chloride, a peak at a molecular weight of 326 m/z confirms its identity. google.com

Ion-pair reversed-phase chromatography coupled with mass spectrometry is a common approach. pku.edu.cn The mobile phase for MS-compatible methods is carefully chosen; for example, phosphoric acid used in some HPLC methods must be replaced with a volatile alternative like formic acid. sielc.comsielc.com A buffer solution containing formic acid and ammonium (B1175870) formate mixed with acetonitrile is often used as the liquid phase for chromatography. nih.gov This technique is powerful enough to analyze trace components and can overcome the limitations of other methods by successfully separating and analyzing DDAC from similar QACs. google.com

Electrophoretic Techniques for DDAC and QAC Mixtures

Capillary electrophoresis (CE) is another powerful separation technique that is cost-effective, environmentally friendly, and offers high resolution for charged analytes like DDAC. mdpi.com It is particularly advantageous for analyzing QACs with poor water solubility. mdpi.com

Non-Aqueous Capillary Electrophoresis (NACE) with Indirect Ultraviolet Detection (IUD)

For QACs like DDAC that lack a UV-absorbing chromophore, Non-Aqueous Capillary Electrophoresis (NACE) combined with Indirect Ultraviolet Detection (IUD) is a highly effective analytical strategy. mdpi.com This method avoids the need for chemical derivatization. mdpi.com NACE utilizes water-free organic solutions as the separation medium, which is beneficial for poorly water-soluble compounds. mdpi.comiupac.org

A novel NACE-IUD method has been developed for the simultaneous analysis of several QACs, including dioctyl dimethyl ammonium chloride. mdpi.com The methodology employs an uncoated fused quartz capillary and a specialized separation buffer. This buffer contains a mixture of methanol and acetonitrile (e.g., 90:10, v/v) along with additives like sodium acetate and trifluoroacetic acid. mdpi.com Crucially, a UV-absorbing agent, such as dodecyl dimethyl benzyl (B1604629) ammonium chloride, is added to the buffer. The detector measures a constant high absorbance from this agent; when the non-absorbing DDAC passes the detector, it displaces the buffer agent, causing a decrease in absorbance that is measured as a negative peak. mdpi.com

This technique has demonstrated excellent performance, with a limit of detection (LOD) of 0.5 mg/L and a limit of quantitation (LOQ) of 5.0 mg/L for the analyzed QACs. mdpi.com The method shows strong linearity in a concentration range of 5.0 to 100.0 mg/L, with correlation coefficients exceeding 0.999 and recoveries ranging from 92.3% to 114.7%. mdpi.com

Table 2: Performance Characteristics of the NACE-IUD Method for QACs
ParameterValueReference
Limit of Detection (LOD)0.5 mg/L mdpi.com
Limit of Quantitation (LOQ)5.0 mg/L mdpi.com
Linearity Range5.0 - 100.0 mg/L mdpi.com
Correlation Coefficients (r²)> 0.999 mdpi.com
Recoveries92.3% - 114.7% mdpi.com

Spectroscopic Methods for Structural Elucidation and Interaction Studies

Spectroscopy is indispensable for confirming the chemical structure and assessing the purity of compounds. Nuclear Magnetic Resonance is a primary tool for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Purity and Structure

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique for determining the molecular structure of a substance. nih.gov It provides detailed information about the chemical environment of atoms within a molecule. Both ¹H (proton) and ¹³C NMR are used to characterize molecular structures and study trace impurities. researchgate.net

Quantitative NMR (qNMR) is a particularly valuable application for purity determination. nih.gov The area of an NMR peak is directly proportional to the number of nuclei contributing to that signal. This principle allows for the direct and accurate determination of a compound's purity by comparing the integral of its peaks to that of a certified internal standard. nih.gov Absolute quantitative ¹H NMR spectroscopy is considered a primary analytical method for purity assessment and offers advantages over chromatography, as it can detect inorganic impurities and residual solvents that might be missed by other techniques. nih.gov For complex samples where peaks may overlap, two-dimensional (2D) NMR techniques can be employed to resolve the signals and identify impurities. nih.gov

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation. The resulting spectrum provides a unique "fingerprint" of the compound, with specific peaks corresponding to the vibrational frequencies of different chemical bonds.

In the analysis of quaternary ammonium compounds like Dimethyldioctylammonium (B10786854) chloride, FT-IR spectroscopy is instrumental in confirming the presence of key functional groups. The spectrum of a similar compound, dimethyldioctadecylammonium chloride, reveals characteristic absorption bands that are expected to be present in Dimethyldioctylammonium chloride as well. The primary vibrations include the stretching and bending of C-H bonds in the alkyl chains and the C-N bond of the quaternary ammonium group.

Key spectral features for similar quaternary ammonium compounds include:

C-H Stretching: Strong absorption bands are typically observed in the region of 2800–3000 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds within the methyl and octyl groups.

CH₂ Bending (Scissoring): A characteristic peak around 1470 cm⁻¹ is attributed to the scissoring (bending) vibration of the methylene (CH₂) groups in the long alkyl chains.

C-N Stretching: The stretching vibration of the C-N bond in the quaternary ammonium headgroup can be observed, although its position can vary. For some related compounds, this peak appears around 1137 cm⁻¹ or in the 1075-1020 cm⁻¹ region. researchgate.net

CH₂ Rocking: Weaker absorptions related to the rocking motion of the CH₂ groups may also be present.

The following interactive data table summarizes the expected characteristic FT-IR absorption bands for a compound structurally similar to this compound, providing a reference for its functional group analysis.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~2927 - 2858C-H Asymmetric & Symmetric Stretching-CH₂-, -CH₃Strong
~1470CH₂ Bending (Scissoring)-CH₂-Moderate
~1386 - 1376C-H BendingAlkyl Halide GroupsModerate
~1020C-N StretchingAliphatic AmineWeak-Moderate

Note: The exact positions of the peaks for this compound may vary slightly from the values presented for similar compounds due to differences in molecular structure and sample preparation.

Scanning Electron Microscopy (SEM) for Morphological Studies

Scanning Electron Microscopy (SEM) is a versatile technique for visualizing the surface morphology of solid materials at high magnifications. It utilizes a focused beam of electrons to scan the sample's surface, generating detailed images that reveal information about its topography, texture, and particle size and shape.

The general procedure for SEM analysis involves mounting the sample on a stub and coating it with a conductive material, such as gold-palladium, to prevent charge buildup from the electron beam. The electron beam then interacts with the sample, producing secondary electrons, backscattered electrons, and X-rays, which are detected to form an image.

Key morphological features that can be investigated using SEM include:

Particle Shape and Size: SEM provides direct visualization of the shape of individual particles or crystals, allowing for the determination of their size distribution.

Surface Texture: The technique can reveal details about the surface texture, such as whether it is smooth, rough, porous, or crystalline.

Aggregation and Porosity: SEM can show how individual particles aggregate and can reveal the presence of pores within the material.

While a specific morphological description of this compound from SEM is not detailed in the available literature, it is expected that in its solid form, it would appear as crystalline or amorphous particles, the specific nature of which would be clearly elucidated by SEM analysis.

Toxicological and Ecotoxicological Research Perspectives

In Vitro and In Vivo Toxicity Studies

Cell Viability Assays and Cytotoxicity Mechanisms

Research indicates that dimethyldioctylammonium (B10786854) chloride and structurally similar quaternary ammonium (B1175870) compounds (QACs) can induce cytotoxicity through various mechanisms. In vitro studies have demonstrated that these compounds can lead to cell death in a dose-dependent manner. semanticscholar.orgresearchgate.net The primary modes of cell death observed are apoptosis and necrosis. semanticscholar.org

A key mechanism implicated in the cytotoxicity of QACs is the induction of oxidative stress, characterized by an overproduction of reactive oxygen species (ROS). semanticscholar.orgnih.gov This increase in intracellular ROS can lead to mitochondrial dysfunction, a critical factor in the apoptotic pathway. nih.gov Evidence suggests that exposure to these compounds can disturb the expression of key regulatory proteins in the apoptosis pathway, such as Bcl-2 and Bax, reduce the mitochondrial membrane potential, and trigger the release of cytochrome C. semanticscholar.orgnih.gov Furthermore, some studies have shown that certain QACs can cause cell cycle arrest in the G1 and G2 phases. semanticscholar.org

Cell LineCompoundObserved Effects
L929 mouse fibroblastsMethacryloxylethyl cetyl ammonium chloride (DMAE-CB)Dose-dependent cell death, necrosis, apoptosis, G1- and G2-phase arrest, increased intracellular ROS, mitochondrial dysfunction. semanticscholar.org

Impact on Reproductive Processes in Animal Models

Animal studies have raised concerns about the potential reproductive toxicity of dimethyldioctylammonium chloride, often in combination with other QACs like alkyl dimethyl benzyl (B1604629) ammonium chloride (ADBAC). wikipedia.orgnih.gov Research in mice has shown that exposure to a mixture of DDAC and ADBAC can lead to subfertility and infertility in both males and females. ewg.org

In female mice, exposure has been associated with decreased fertility, a lower rate of achieving pregnancy, and fewer live offspring. nih.gov Some studies have pointed to a lack of ovulation and fewer estrogen cycles as potential underlying causes. nih.gov For male mice, exposure to these disinfectants has resulted in a significant reduction in sperm concentration and motility. nih.gov Two-generation reproductive toxicity studies in rats, however, have not reported direct effects on reproduction, though some effects on pup body weight and weight gain were observed, often in conjunction with parental toxicity. researchgate.netnih.gov

It is important to note that some research indicates these reproductive effects were observed in studies where the compounds were combined, and these findings have been presented as contradicting older toxicological data on individual quaternary ammonium compounds. wikipedia.org

Animal ModelCompound(s)Key Findings
MiceDDAC + ADBACDecreased fertility in females, reduced sperm concentration and motility in males. nih.govewg.org
RatsDDACNo direct reproductive effects in two-generation studies; some effects on pup body weight. researchgate.netnih.gov

Neurotoxicity and Endocrine Disruption Research

The potential for this compound and other QACs to act as neurotoxicants and endocrine disruptors is an area of active investigation. Some studies suggest that certain QACs can alter neurodevelopment in cellular models. ewg.org For instance, benzalkonium chlorides have been shown to induce apoptosis and inhibit proliferation in a 3-D in vitro model of neurodevelopment. nih.gov

Endocrine-disrupting chemicals (EDCs) are substances that can interfere with the body's endocrine system, potentially leading to adverse developmental, reproductive, neurological, and immune effects. nih.govnih.gov Some QACs are considered EDCs. ewg.org The mechanism of action for many EDCs involves mimicking natural hormones, thereby binding to their receptors and disrupting normal hormonal signaling pathways. nih.govmdpi.com This disruption can alter tissue organization and regulatory mechanisms. nih.gov Exposure to EDCs, particularly during critical developmental windows, may lead to permanent health issues. nih.gov Studies have linked exposure to various EDCs with an increased risk of female infertility. nih.gov

Studies on Respiratory Tract Effects and Inhalation Toxicity

Inhalation of this compound can lead to adverse effects on the respiratory tract. 3m.com Studies involving inhalation exposure in rats have demonstrated that DDAC can cause lung inflammation. nih.gov Histopathological findings in rats exposed to DDAC aerosols included the migration of inflammatory cells, elimination of epithelial cells, and thickening of the alveolar wall. nih.gov In some cases, interstitial pneumonia was observed at higher exposure concentrations. nih.gov

Repeated inhalation toxicity studies have been conducted to establish safe exposure levels. In a 13-week study with Sprague-Dawley rats, a no-observed-adverse-effect level (NOAEL) for DDAC was determined to be 0.11 mg/m³. nih.gov Signs of respiratory tract irritation can include coughing, sneezing, nasal discharge, headache, and hoarseness. 3m.com Inhaled corrosive substances can potentially lead to toxic edema of the lungs. lgcstandards.com

Exposure DurationAnimal ModelKey FindingsNOAEL
2 weeksSprague-Dawley RatsLung inflammation, migration of inflammatory cells, thickening of alveolar walls. nih.govNot specified
13 weeksSprague-Dawley RatsInflammatory cell infiltration and interstitial pneumonia at higher concentrations. nih.gov0.11 mg/m³ nih.gov

Investigation of Cholesterol Biosynthesis Inhibition

Research has indicated that certain environmental quaternary ammonium compounds can act as direct inhibitors of cholesterol biosynthesis. ewg.orgnih.gov Studies have identified that some QACs, such as benzalkonium chlorides, can potently inhibit the enzyme 3β-hydroxysterol-Δ7-reductase (DHCR7), which is the final step in the cholesterol biosynthesis pathway. nih.gov This inhibition leads to an accumulation of the cholesterol precursor, 7-dehydrocholesterol (B119134) (7-DHC). nih.gov

The inhibition of cholesterol biosynthesis is a significant concern as it can lead to biochemical defects similar to those seen in disorders like Smith-Lemli-Opitz syndrome, which is characterized by congenital malformations and developmental delays. nih.gov The potency of some QACs as DHCR7 inhibitors has been shown to be dependent on the length of their hydrocarbon chain. nih.gov The disruption of cholesterol homeostasis has also been observed in humans exposed to certain QACs. ewg.org

Environmental Fate and Ecotoxicity

This compound is recognized as being very toxic to aquatic life with long-lasting effects. lgcstandards.comchemos.de Its environmental fate is characterized by high water solubility and a strong tendency to bind to suspended solids and sediments. researchgate.netregulations.gov While it is not considered persistent in the water column due to this binding and microbial degradation, its persistence can vary depending on local environmental conditions. researchgate.netherts.ac.uk

DDAC has been shown to be stable to hydrolysis and photodegradation in aqueous solutions and soil. regulations.gov However, its biodegradability can be variable, influenced by factors such as concentration and the microbial population present. regulations.gov Due to its strong adsorption to soil, it is not expected to be mobile and contaminate groundwater. regulations.gov

Ecotoxicity studies have established the following acute toxicity values for aquatic organisms:

OrganismEndpointConcentrationExposure Time
Pseudokirchneriella subcapitata (Algae)EC500.122 mg/l lgcstandards.com72 hours
Daphnia magna (Crustacean)LC500.1 mg/l lgcstandards.com48 hours
Oncorhynchus mykiss (Rainbow Trout)LC500.35 mg/l lgcstandards.com96 hours

Bioaccumulation of DDAC in freshwater fish is not considered likely to be a significant concern. regulations.gov

Biodegradability Assessment in Aquatic and Soil Environments

This compound (DDAC) demonstrates variable biodegradability that is influenced by several factors, including the chemical concentration, the surrounding microbial population, and the environmental matrix. regulations.gov

In aerobic aquatic metabolism studies, DDAC has been found to be stable to microbial degradation, with a calculated half-life of 180 days in flooded river water. regulations.gov Under anaerobic conditions in similar environments, the calculated half-life extends to 261 days. regulations.gov One study applying the Closed Bottle Test (OECD 301D) observed little to no biodegradation of DDAC, with removal from the water column primarily attributed to sorption rather than microbial breakdown. researchgate.net

Conversely, a report prepared by the registrant concluded that DDAC can be biodegradable under certain conditions, influenced by the chemical's concentration, the alkyl chain length, the presence of anionic moieties, and the characteristics of the microbial population. regulations.gov This suggests that while inherently resistant to degradation, its breakdown can be facilitated in specific environmental contexts. regulations.gov

In soil environments, DDAC is also found to be stable with very little degradation. regulations.gov A year-long aerobic soil metabolism study showed minimal transformation of the compound, with a calculated half-life for degradation of 1,048 days. regulations.gov Photodegradation in soil is not considered a significant degradation pathway for DDAC. regulations.gov

Table 1: Aerobic and Anaerobic Half-life of this compound

EnvironmentConditionHalf-life (Days)
Flooded River WaterAerobic180
Flooded River WaterAnaerobic261
SoilAerobic1,048

Data sourced from an environmental fate assessment by the U.S. Environmental Protection Agency. regulations.gov

Toxicity to Aquatic Organisms (e.g., Algae, Fish, Crustacea)

This compound (DDAC) exhibits high toxicity to a range of aquatic organisms. herts.ac.uk Its cationic surfactant nature allows it to disrupt cell membranes, leading to adverse effects at low concentrations. researchgate.net

Toxicity to Algae: Studies have demonstrated the sensitivity of algae to DDAC. One study on the green alga Chlorella sp. showed effects on its growth. ccme.ca

Toxicity to Fish: Toxicity data for freshwater fish show a range of effects. For rainbow trout (Oncorhynchus mykiss), a 24-hour Lowest Observed Effect Level (LOEL) for swimming performance was reported as 100 µg/L, while the 96-hour LC50 (lethal concentration for 50% of the population) was 2.81 mg/L. ccme.ca For marine fish, the 96-hour LC50 for the sheepshead minnow (Cyprinodon variegatus) was 0.940 mg/L, and for the starry flounder (Platichthys stellatus) it was 2.05 mg/L. ccme.ca

Toxicity to Crustacea: Aquatic invertebrates, particularly crustacea, are highly sensitive to DDAC. herts.ac.uk For the freshwater crustacean Daphnia magna, the 48-hour LC50 has been reported to be as low as 0.037 mg/L. ccme.ca For the marine mysid shrimp (Mysidopsis bahia), the 96-hour LC50 was determined to be 0.069 mg/L. ccme.ca The Eastern oyster (Crassostrea virginica) also showed high sensitivity with a 96-hour EC50 (effective concentration for 50% of the population) of 0.13 mg/L. ccme.ca

Table 2: Acute Toxicity of this compound to Various Aquatic Organisms

SpeciesTypeEndpointConcentration (mg/L)Exposure Time
Oncorhynchus mykiss (Rainbow Trout)Freshwater FishLOEL (swimming)0.10024-h
Oncorhynchus mykiss (Rainbow Trout)Freshwater FishLC502.8196-h
Cyprinodon variegatus (Sheepshead Minnow)Marine FishLC500.94096-h
Platichthys stellatus (Starry Flounder)Marine FishLC502.0596-h
Daphnia magnaFreshwater CrustaceanLC500.03748-h
Mysidopsis bahia (Mysid Shrimp)Marine CrustaceanLC500.06996-h
Crassostrea virginica (Eastern Oyster)Marine MolluscEC500.1396-h

Data compiled from Canadian Council of Ministers of the Environment water quality guidelines. ccme.ca

Persistence and Bioaccumulation Potential

This compound (DDAC) is considered to be environmentally persistent under certain conditions. herts.ac.uk Due to its strong adsorption to soils and sediments, it is not expected to be mobile in the environment, which can contribute to its persistence in these compartments. regulations.govresearchgate.net

The bioaccumulation potential of DDAC in aquatic organisms is considered to be low. researchgate.net Studies on freshwater fish have determined mean steady-state bioconcentration factors (BCFs) of 38 in edible tissues, 140 in non-edible tissues, and 81 for the whole body. regulations.gov These values suggest that DDAC is not likely to pose a significant concern for bioconcentration in aquatic food webs. regulations.gov The compound's high water solubility and its tendency to bind to solids limit its bioavailability for uptake by organisms. researchgate.net

Impact on Microbial Communities in Environmental Systems

This compound (DDAC) can have significant impacts on microbial communities in various environmental systems, including wastewater treatment plants and natural aquatic environments. nih.gov As a quaternary ammonium compound, its biocidal properties can alter the structure and function of these microbial assemblages. nih.gov

In wastewater treatment systems, the introduction of DDAC has been shown to affect different types of sludge. nih.gov Biofilm-based systems have demonstrated a stronger ability to resist the impacts of DDAC compared to floc-based and granule-based sludge systems. nih.gov Interestingly, at a concentration of 5 mg/L, DDAC was observed to promote the granulation of denitrification sludge, making it more hydrophobic and compact. nih.gov

The presence of DDAC can also influence the abundance of antibiotic resistance genes (ARGs) and mobile genetic elements (MGEs) within microbial communities. nih.govresearchgate.net High concentrations of DDAC have been found to generally increase the abundance of MGEs in denitrification systems. nih.gov Furthermore, DDAC exposure can lead to an increase in the abundance of extracellular ARGs related to antibiotic deactivation and can promote the co-selection and spread of certain ARGs, such as those for sulfonamides. nih.gov The presence of quaternary ammonium compound resistance genes has been shown to have a significant correlation with integron-integrase gene intI1 and several ARGs. researchgate.net

Research has also indicated that certain bacteria, such as Rhodococcus, may be involved in the degradation of DDAC and can become enriched in systems where the compound is present. researchgate.net Conversely, some bacteria like Piscinibacter have been identified as potentially antibiotic-resistant and are positively associated with multiple ARGs in the presence of DDAC. researchgate.net

Future Directions and Interdisciplinary Research on Dimethyldioctylammonium Chloride

Integration of Computational Chemistry in DDAC Research

Computational chemistry is poised to revolutionize the study of DDAC by providing detailed insights into its molecular interactions and properties. bioscipublisher.com Techniques such as molecular dynamics (MD) simulations, quantum mechanics (QM), and hybrid quantum mechanics/molecular mechanics (QM/MM) approaches offer powerful tools to understand DDAC at an atomic level. bioscipublisher.comnih.gov

Future research will likely focus on:

Predicting Interactions: Using molecular docking and MD simulations to model how DDAC interacts with microbial cell membranes, proteins, and nucleic acids. This can elucidate its antimicrobial mechanisms with unprecedented detail.

Optimizing Formulations: Computational models can predict the properties of different DDAC formulations, helping to design more effective and stable products for applications ranging from disinfectants to wood preservatives. chemtexltd.comtandfonline.com

Toxicity Prediction: In silico models can be developed to predict the toxicological profile of DDAC and its degradation products, reducing the need for extensive animal testing and accelerating safety assessments. frontiersin.org

Designing Drug Delivery Systems: Although a nascent area for DDAC itself, computational methods are increasingly used to design complex drug delivery systems, a field that could be explored for DDAC-based applications. nih.gov

The synergy between computational predictions and experimental validation will be crucial, accelerating the development of new applications and ensuring a deeper understanding of DDAC's behavior. bioscipublisher.com

Development of Novel DDAC-Based Hybrid Materials

The unique properties of DDAC as a cationic surfactant make it an excellent candidate for the development of advanced hybrid materials. chemtexltd.comgreen-mountainchem.com These materials combine the antimicrobial and surface-active properties of DDAC with the structural or functional characteristics of other materials like polymers, nanoparticles, and clays (B1170129).

Key areas for future development include:

Antimicrobial Surfaces: Incorporating DDAC into polymers and coatings to create surfaces that actively kill or repel microbes. This has significant potential in healthcare settings, food packaging, and public infrastructure.

Functionalized Nanocomposites: Developing nanocomposites where DDAC is loaded onto carriers like silica (B1680970) nanoparticles or carbon-based materials. researchgate.net These can offer controlled release of the active agent and enhanced stability.

Wood Preservation: Enhancing the permeability and effectiveness of wood preservatives by using DDAC to improve the liquid absorption and distribution within the wood structure. tandfonline.com A study on poplar wood demonstrated that a 0.10% DDAC solution could increase water absorption by 156.7%. tandfonline.com

Smart Materials: Creating "smart" materials that release DDAC in response to specific environmental triggers, such as changes in pH or the presence of bacteria.

A summary of potential DDAC-based hybrid materials and their envisioned applications is presented below.

Material TypeBase MaterialPotential ApplicationKey Feature
Antimicrobial PolymerPolylactic acid (PLA)Food packaging, medical devicesBiodegradable with antimicrobial properties.
NanocompositeSilica NanoparticlesControlled-release disinfectantHigh surface area for DDAC loading, sustained release.
Functionalized FabricCotton, PolyesterHospital textiles, face masksReduces microbial transmission.
Hybrid Wood CompositePoplar, PineConstruction, outdoor furnitureEnhanced resistance to microbial decay. tandfonline.com

Advanced Mechanistic Studies Using Omics Technologies

"Omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offer a holistic view of the biological responses to chemical exposure. nih.gov Applying these high-throughput methods to DDAC research can provide a comprehensive understanding of its mechanisms of action and its effects on various organisms. nih.govmdpi.com

Future research directions include:

Transcriptomics: Analyzing changes in gene expression in microorganisms upon exposure to DDAC. This can identify the specific cellular pathways that are disrupted, leading to cell death.

Proteomics: Identifying changes in the protein profiles of cells to understand the functional response to DDAC, including the upregulation of stress-response proteins or the downregulation of essential enzymes.

Metabolomics: Studying the metabolic fingerprint of organisms exposed to DDAC to reveal alterations in metabolic pathways and identify biomarkers of exposure and toxicity. mdpi.com

Integrated Multi-Omics: Combining data from different omics platforms to build comprehensive models of DDAC's interaction with biological systems. bioscipublisher.commdpi.com This integrated approach can reveal complex interactions and off-target effects that might be missed by single-omics studies.

While powerful, the application of omics in regulatory toxicology is still developing, and establishing standardized frameworks for data generation and analysis will be crucial for its acceptance. nih.gov

Sustainable Synthesis and Application of DDAC

In line with the principles of green chemistry, future research will increasingly focus on developing more sustainable methods for synthesizing and utilizing DDAC.

Areas of exploration include:

Greener Synthesis Routes: Investigating catalytic processes that reduce energy consumption and waste generation. This could involve exploring the use of ionic liquids or other green catalysts in the synthesis process. researchgate.net

Renewable Feedstocks: Exploring the potential of using bio-based raw materials for the synthesis of DDAC, reducing the reliance on fossil fuels.

Biodegradability Studies: Designing DDAC analogues with enhanced biodegradability to minimize their environmental persistence. While DDAC is stable to microbial degradation, future molecular designs could incorporate features that facilitate breakdown after use. gov.bc.ca

Life Cycle Assessment: Conducting comprehensive life cycle assessments of DDAC to quantify its environmental impact from production to disposal, guiding the development of more sustainable alternatives.

Long-Term Environmental and Health Monitoring of DDAC

Given the widespread use of DDAC in disinfectants and preservatives, understanding its long-term fate in the environment and its potential health implications is critical. chemtexltd.combund.de

Future research should prioritize:

Environmental Persistence: Conducting long-term studies on the persistence and transformation of DDAC in various environmental compartments, including soil, water, and sediment. gov.bc.ca Studies have shown DDAC to be stable to photolysis and hydrolysis under certain conditions, with a calculated photolysis half-life of 227 days in the presence of a photosensitizer. gov.bc.ca

Bioaccumulation Potential: Further investigating the potential for DDAC to bioaccumulate in aquatic and terrestrial food webs. While one study indicated a low bioconcentration factor in fish, continuous monitoring is necessary. gov.bc.ca

Development of Advanced Analytical Methods: Creating more sensitive and efficient methods for detecting low concentrations of DDAC and its metabolites in environmental and biological samples.

Chronic Exposure Studies: Investigating the potential effects of long-term, low-level exposure to DDAC on non-target organisms and ecosystems.

Cross-Disciplinary Collaboration in DDAC Research

Addressing the complex questions surrounding DDAC requires the integration of knowledge from diverse scientific fields. nih.gov Fostering collaboration between chemists, biologists, toxicologists, environmental scientists, and engineers is essential for a holistic understanding of the compound. nih.govi2insights.org

Key aspects of future collaboration include:

Integrated Research Programs: Establishing research initiatives that bring together experts from different disciplines to work on common goals, from designing safer materials to assessing environmental risks. i2insights.orgopengovasia.com

Data Sharing Platforms: Creating open-access platforms for sharing data from computational, experimental, and monitoring studies to accelerate scientific progress. nih.gov

Harmonized Methodologies: Working towards the standardization of research protocols and data analysis frameworks, particularly for advanced techniques like omics, to ensure that results are comparable across different studies. nih.gov

Public-Private Partnerships: Encouraging collaborations between academic institutions, regulatory agencies, and industry to translate research findings into practical applications and informed policy decisions. epa.gov

By embracing these future directions, the scientific community can continue to unlock the potential of DDAC while ensuring its safe and sustainable use for years to come.

Q & A

Q. How to address discrepancies in DODMAC’s thermal stability literature?

  • Methodological Answer : Replicate thermogravimetric analysis (TGA) under inert (N₂) vs. oxidative (O₂) atmospheres. Compare decomposition onset temperatures (reported range: 89–120°C) and use differential scanning calorimetry (DSC) to identify exothermic degradation peaks. Report heating rates (e.g., 10°C/min) to ensure cross-study comparability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.